

# A Comprehensive Technical Guide to 2'-O-methyl-5-iodouridine

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## Compound of Interest

Compound Name: 2'-O-Me-5-I-U-3'-phosphoramidite

Cat. No.: B13715843

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of 2'-O-methyl-5-iodouridine, a significant nucleoside analog with applications in biomedical research and drug development. The document details its physicochemical characteristics, synthesis, and proposed mechanisms of action, presenting data in a structured and accessible format for laboratory and research settings.

## Core Chemical Properties

2'-O-methyl-5-iodouridine is a modified pyrimidine nucleoside. The methylation at the 2'-hydroxyl group of the ribose sugar enhances its stability against nuclease degradation, a desirable characteristic for therapeutic oligonucleotides.<sup>[1][2]</sup> The iodine atom at the C5 position of the uracil base is a key feature for various chemical modifications and biological interactions.

The quantitative chemical properties of 2'-O-methyl-5-iodouridine are summarized in the table below for quick reference.

Property	Value	Citation(s)
CAS Number	34218-84-3	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> IN <sub>2</sub> O <sub>6</sub>	[4][5][6]
Molecular Weight	384.12 g/mol	[4][5][6]
Purity	>98% (by HPLC)	[4]
Predicted Density	2.04 ± 0.1 g/cm <sup>3</sup>	[7][8]
Predicted pKa	7.94 ± 0.10	[7][8]
Storage Temperature	-20°C	[4][5]
Stability	≥ 2 years (at -20°C)	[4][5]
Solubility	Information not readily available	[4][5]
Melting Point	Information not readily available	[6]

## Synthesis and Experimental Protocols

The synthesis of 2'-O-methyl-5-iodouridine and its derivatives is a multi-step process typically involving the protection of hydroxyl groups, iodination of the uracil base, and methylation of the 2'-hydroxyl group.

A common synthetic route starts from uridine.[9] The hydroxyl groups on the ribose are first protected. The uracil base is then iodinated, followed by the specific methylation of the 2'-hydroxyl group. Finally, deprotection yields the target compound. An alternative approach involves the 2'-O-methylation of 5-iodouridine.[10] However, the instability of 5-iodouridine can complicate this process.[9]



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### General synthesis workflow for 2'-O-methyl-5-iodouridine.

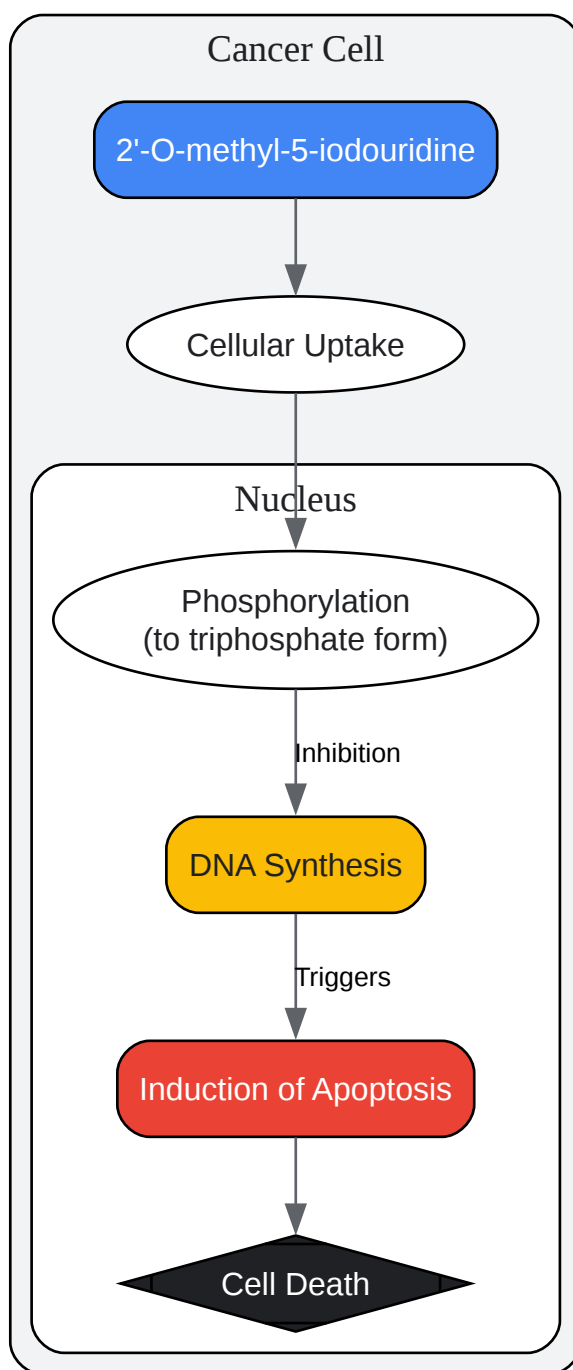
This protocol is adapted from methodologies described for the synthesis of related 5-substituted pyrimidine nucleosides.[\[9\]](#)[\[11\]](#)

- Protection: Treat uridine with acetic anhydride in pyridine to protect the 3'- and 5'-hydroxyl groups.[\[9\]](#)
- Iodination: Convert the protected uridine to its 5-iodo derivative using iodine (I<sub>2</sub>) and ceric ammonium nitrate (CAN) as reagents.[\[9\]](#)
- Methylation: Perform the 2'-O-methylation. A general method involves using magnesium methoxide in methanol at elevated temperatures.[\[10\]](#)
- Deprotection: Remove the protecting groups (e.g., with sodium methoxide in methanol) to yield the final product, 2'-O-methyl-5-iodouridine.[\[9\]](#)
- Purification: Purify the final compound using High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are used to confirm the structure, including the presence of the methyl group at the 2'-position and the iodine at the 5-position.[\[12\]](#)
- Mass Spectrometry (MS): MS is employed to verify the molecular weight of the compound.

## Biological Activity and Mechanism of Action

2'-O-methyl-5-iodouridine is categorized as a nucleoside analog with potential as a chemotherapeutic agent.[\[8\]](#) It exhibits a broad spectrum of antitumor activity, particularly targeting indolent lymphoid malignancies.[\[4\]](#)[\[5\]](#)

The anticancer mechanism of purine and pyrimidine nucleoside analogs like 2'-O-methyl-5-iodouridine generally relies on two primary pathways: the inhibition of DNA synthesis and the induction of apoptosis.[\[4\]](#)[\[5\]](#) Once incorporated into a cell, the analog can be phosphorylated and subsequently interfere with DNA polymerase activity or be incorporated into DNA, leading to chain termination or dysfunction. This disruption of DNA replication and repair processes can trigger programmed cell death (apoptosis).



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Proposed mechanism of action for 2'-O-methyl-5-iodouridine.

The 2'-O-methylation modification enhances the stability of the nucleoside, potentially increasing its bioavailability and the duration of its therapeutic effect.[1] This modification

biases the ribose sugar pucker towards the C3'-endo conformation, which can stabilize RNA helices and influence interactions with proteins and other nucleic acids.[2]

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